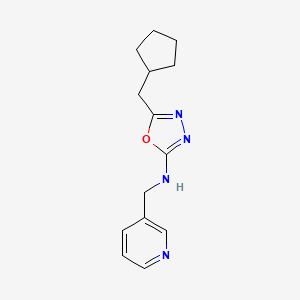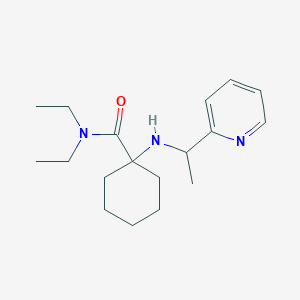![molecular formula C15H15N3OS2 B7641692 N-[(3-methylthiophen-2-yl)methyl]-2-(2-thiophen-2-ylimidazol-1-yl)acetamide](/img/structure/B7641692.png)
N-[(3-methylthiophen-2-yl)methyl]-2-(2-thiophen-2-ylimidazol-1-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(3-methylthiophen-2-yl)methyl]-2-(2-thiophen-2-ylimidazol-1-yl)acetamide, also known as MTIA, is a compound that has recently gained attention in the scientific community due to its potential therapeutic applications. MTIA is a small molecule that belongs to the class of imidazoles, which are known to have a wide range of biological activities.
Mecanismo De Acción
The mechanism of action of N-[(3-methylthiophen-2-yl)methyl]-2-(2-thiophen-2-ylimidazol-1-yl)acetamide is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and neuronal function. This compound has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and protein kinase C (PKC), which are involved in inflammation and cancer cell growth, respectively. This compound has also been shown to modulate the activity of neurotransmitters such as dopamine and acetylcholine, which are involved in cognitive function and memory.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in preclinical studies. In cancer research, this compound has been shown to induce apoptosis (cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that supply nutrients to tumors), and inhibit the migration and invasion of cancer cells. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines and chemokines, and inhibit the activation of immune cells such as macrophages and T cells. In neurology research, this compound has been shown to improve cognitive function and memory by modulating the activity of neurotransmitters such as dopamine and acetylcholine.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[(3-methylthiophen-2-yl)methyl]-2-(2-thiophen-2-ylimidazol-1-yl)acetamide has several advantages for lab experiments, including its small size, low toxicity, and ease of synthesis. However, there are also some limitations to its use in lab experiments, including its limited solubility in water and its relatively short half-life in vivo.
Direcciones Futuras
There are several future directions for research on N-[(3-methylthiophen-2-yl)methyl]-2-(2-thiophen-2-ylimidazol-1-yl)acetamide, including:
1. Further investigation of its mechanism of action in various biological systems.
2. Development of more potent and selective analogs of this compound for use in therapeutic applications.
3. Investigation of the pharmacokinetics and pharmacodynamics of this compound in vivo.
4. Investigation of the potential use of this compound in combination with other drugs for the treatment of cancer, inflammation, and neurological disorders.
5. Investigation of the potential use of this compound as a diagnostic tool for the early detection of cancer and other diseases.
In conclusion, this compound is a compound that has potential therapeutic applications in various fields of medicine. Its mechanism of action is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and neuronal function. Further research is needed to fully understand the potential of this compound as a therapeutic agent.
Métodos De Síntesis
N-[(3-methylthiophen-2-yl)methyl]-2-(2-thiophen-2-ylimidazol-1-yl)acetamide can be synthesized using a multistep process that involves the reaction of 3-methylthiophene-2-carbaldehyde with 2-thiophen-2-yl-1H-imidazole-1-acetic acid, followed by the addition of a methyl group to the nitrogen atom of the imidazole ring using dimethyl sulfate. The final product is obtained after purification using column chromatography.
Aplicaciones Científicas De Investigación
N-[(3-methylthiophen-2-yl)methyl]-2-(2-thiophen-2-ylimidazol-1-yl)acetamide has been shown to have potential therapeutic applications in various fields of medicine, including cancer, inflammation, and neurological disorders. In cancer research, this compound has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Inflammation is a key component of many diseases, and this compound has been shown to have anti-inflammatory effects in preclinical studies. In the field of neurology, this compound has been shown to improve cognitive function and memory in animal models of Alzheimer's disease.
Propiedades
IUPAC Name |
N-[(3-methylthiophen-2-yl)methyl]-2-(2-thiophen-2-ylimidazol-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3OS2/c1-11-4-8-21-13(11)9-17-14(19)10-18-6-5-16-15(18)12-3-2-7-20-12/h2-8H,9-10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZESMRYIOZRHPOJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC=C1)CNC(=O)CN2C=CN=C2C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]-1,3-benzoxazol-2-amine](/img/structure/B7641615.png)
![5-[(2-fluorophenyl)methyl]-N-(furan-2-ylmethyl)-1,3,4-oxadiazol-2-amine](/img/structure/B7641620.png)


![2-benzyl-N-[2-(2-methyl-1,3-thiazol-4-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7641658.png)
![5-(2-methylpropyl)-N-[(1-methyl-3-pyridin-3-ylpyrazol-4-yl)methyl]-1,3,4-thiadiazol-2-amine](/img/structure/B7641660.png)

![3-(dimethylsulfamoyl)-N-[2-(4-fluoro-3-methylphenyl)ethyl]propanamide](/img/structure/B7641669.png)
![4-methoxy-N-[(4-methylsulfinylphenyl)methyl]-1,3-benzothiazol-2-amine](/img/structure/B7641677.png)

![2-benzyl-N-[2-(2-methyl-1,3-thiazol-5-yl)ethyl]morpholine-4-carboxamide](/img/structure/B7641685.png)
![N-[[3-methyl-4-(1,2,4-triazol-1-yl)phenyl]methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7641686.png)
![N-[(1-ethylpyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7641711.png)
![N-[(1,3-dimethyl-5-pyridin-3-yloxypyrazol-4-yl)methyl]-5-propan-2-yl-1,3,4-thiadiazol-2-amine](/img/structure/B7641720.png)